N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
The compound “N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit a variety of biological activities, which suggests they may undergo a number of different chemical reactions .Scientific Research Applications
Optical Data Storage
This compound has shown potential in optical data storage applications due to its photoinduced birefringence properties. The ability to change its refractive index under light exposure makes it suitable for high-density data storage systems .
Optical Switches and Memory Devices
The photoresponsive nature of this compound allows it to be used in optical switches and memory devices. Its ability to undergo reversible changes in optical properties under different wavelengths of light can be harnessed for creating efficient optical memory systems .
Photodynamic Therapy (PDT)
In the field of medical research, this compound can be explored for photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. The specific light absorption properties of this compound make it a candidate for targeted cancer treatments .
Fluorescent Probes
Due to its unique structural properties, this compound can be used as a fluorescent probe in biological imaging. It can help in visualizing cellular processes and structures with high specificity and sensitivity .
Organic Light-Emitting Diodes (OLEDs)
The compound’s ability to emit light when electrically excited makes it a potential material for use in OLEDs. These devices are used in display technologies for televisions, smartphones, and other electronic devices .
Chemical Sensors
This compound can be utilized in the development of chemical sensors. Its sensitivity to environmental changes, such as pH or the presence of specific ions, makes it suitable for detecting and measuring various chemical substances .
Solar Energy Conversion
Research has indicated that this compound could be used in solar energy conversion systems. Its ability to absorb light and convert it into electrical energy can be harnessed for developing more efficient solar cells .
Molecular Electronics
In the field of molecular electronics, this compound can be used to create molecular-scale electronic devices. Its unique electronic properties allow it to function as a component in nanoscale circuits and devices .
These applications highlight the versatility and potential of N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Molecules | Free Full-Text | Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-20-14-9-13(7-8-16(14)24-11)21-17(22)18-19-10-15(23-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBRYDLLKVYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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